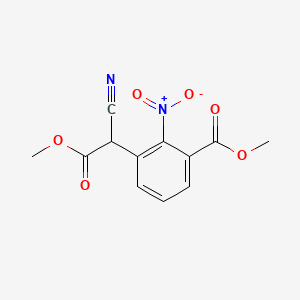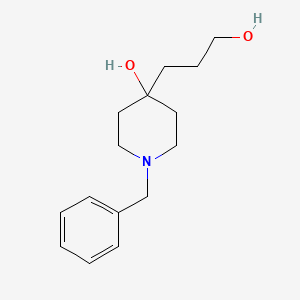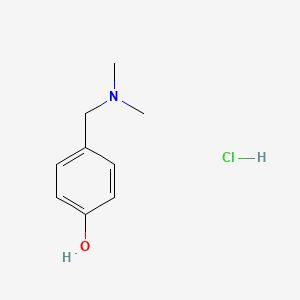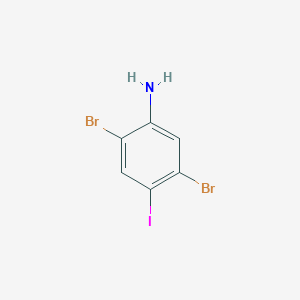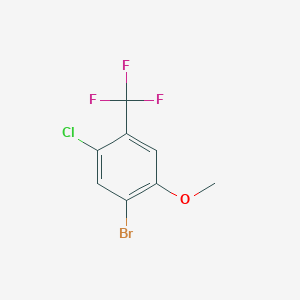
1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, methoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions are common, given the presence of halogens and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of Lewis acids.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products:
Substituted Benzene Derivatives: Depending on the reaction, various substituted benzene derivatives can be formed, such as methoxy-substituted or trifluoromethyl-substituted products.
Scientific Research Applications
1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to impart specific properties like hydrophobicity or thermal stability.
Pharmaceutical Research: Investigated for potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism by which 1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene exerts its effects depends on the specific reaction or application. In coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . The presence of electron-withdrawing groups like trifluoromethyl enhances its reactivity in these processes.
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-methoxy-5-methylbenzene
- 1-Bromo-5-chloro-4-methoxy-2-methylbenzene
- 4-Bromo-3-(trifluoromethyl)anisole
Comparison: Compared to these similar compounds, 1-Bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene is unique due to the specific arrangement and combination of substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications .
Properties
IUPAC Name |
1-bromo-5-chloro-2-methoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c1-14-7-2-4(8(11,12)13)6(10)3-5(7)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAQNLMPLBZRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
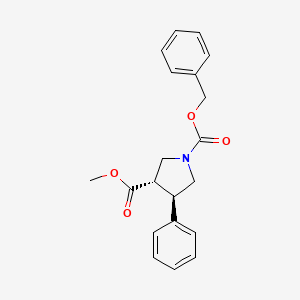
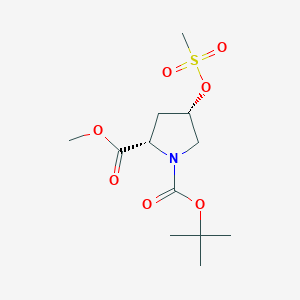
![trans-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B8202863.png)

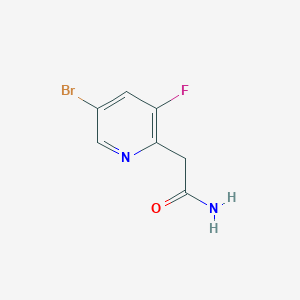
![9H-fluoren-9-ylmethyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate](/img/structure/B8202891.png)
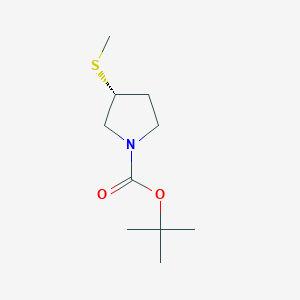
![tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate](/img/structure/B8202902.png)
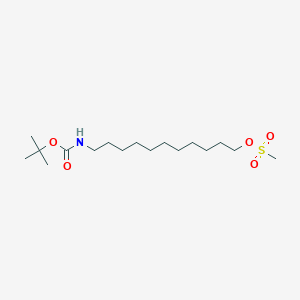
![N-[3,5-bis(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B8202922.png)
